molecular formula C14H10O5 B12498019 3-(4-Carboxyphenoxy)benzoic acid CAS No. 62507-84-0

3-(4-Carboxyphenoxy)benzoic acid

Cat. No.: B12498019
CAS No.: 62507-84-0
M. Wt: 258.23 g/mol
InChI Key: CULWHZJWAKFHMK-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H10O5 It is a derivative of benzoic acid and is characterized by the presence of a carboxyphenoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxyphenoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-hydroxybenzoic acid and phthalic anhydride.

    Catalyst: Sulfuric acid.

    Reaction Conditions: Heating the mixture to a temperature of around 150-200°C.

    Product Isolation: The product is isolated by cooling the reaction mixture and recrystallizing the solid formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher production rates and better control over product purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carboxyl groups can lead to the formation of alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carboxylic acids.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Scientific Research Applications

3-(4-Carboxyphenoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug development.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenoxy)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The pathways involved include modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4’-Dicarboxydiphenyl ether
  • 3,4’-Oxy-di-benzoic acid
  • 3,4’-Oxy-di-benzoesaeure

Uniqueness

3-(4-Carboxyphenoxy)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

62507-84-0

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

3-(4-carboxyphenoxy)benzoic acid

InChI

InChI=1S/C14H10O5/c15-13(16)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

CULWHZJWAKFHMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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